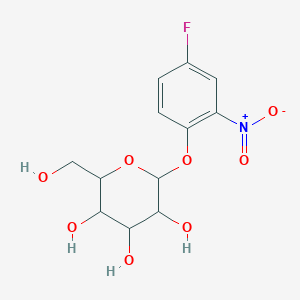![molecular formula C13H22NO2+ B12105462 (4S,5R)-1-(3-Methyl-2-butenyl)-4-carboxy-1-azoniabicyclo[3.3.0]octane](/img/structure/B12105462.png)
(4S,5R)-1-(3-Methyl-2-butenyl)-4-carboxy-1-azoniabicyclo[3.3.0]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5R)-1-(3-Methyl-2-butenyl)-4-carboxy-1-azoniabicyclo[3.3.0]octane is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its high strain energy due to the trans-fused bicyclo[3.3.0]octane ring system, making it a subject of interest in synthetic organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-1-(3-Methyl-2-butenyl)-4-carboxy-1-azoniabicyclo[3.3.0]octane involves multiple steps, often starting with simpler bicyclic precursors. The high strain energy of the bicyclo[3.3.0]octane ring system requires careful control of reaction conditions to achieve the desired product. Common synthetic routes include cycloaddition reactions and ring-closing metathesis .
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure and the need for precise reaction conditions. Typically, production involves batch processes with stringent control over temperature, pressure, and catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(4S,5R)-1-(3-Methyl-2-butenyl)-4-carboxy-1-azoniabicyclo[3.3.0]octane undergoes various chemical reactions, including:
Oxidation: This reaction often uses oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azonia group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4S,5R)-1-(3-Methyl-2-butenyl)-4-carboxy-1-azoniabicyclo[3.3.0]octane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of ring strain on chemical reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure.
Industry: Utilized in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism of action of (4S,5R)-1-(3-Methyl-2-butenyl)-4-carboxy-1-azoniabicyclo[3.3.0]octane involves its interaction with specific molecular targets. The azonia group can interact with nucleophilic sites in biological molecules, potentially disrupting normal cellular functions. The compound’s unique structure allows it to fit into specific enzyme active sites, inhibiting their activity .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring system.
Bicyclo[3.3.1]nonane: Similar in complexity but with a different ring fusion pattern.
Uniqueness
(4S,5R)-1-(3-Methyl-2-butenyl)-4-carboxy-1-azoniabicyclo[3.3.0]octane is unique due to its high strain energy and the presence of an azonia group, which imparts distinct chemical reactivity and potential biological activity .
Propiedades
IUPAC Name |
4-(3-methylbut-2-enyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-10(2)5-8-14-7-3-4-12(14)11(6-9-14)13(15)16/h5,11-12H,3-4,6-9H2,1-2H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQFLUHCWYJYBN-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC[N+]12CCCC1C(CC2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22NO2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetic acid](/img/structure/B12105400.png)



![N-{3-[3-Tert-Butyl-2-Methoxy-5-(2-Oxo-1,2-Dihydropyridin-3-Yl)phenyl]-1-Oxo-1h-Isochromen-7-Yl}methanesulfonamide](/img/structure/B12105422.png)



![[4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride](/img/structure/B12105434.png)
![Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B12105439.png)

![(R)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hcl](/img/structure/B12105446.png)

![[3-Hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12105460.png)
